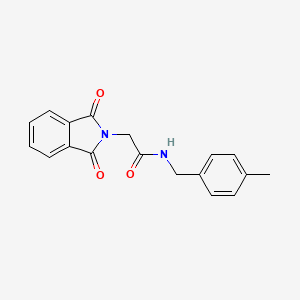
N'-(tert-butyl)-N,N-diisopropylterephthalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-N,N-diisopropylterephthalamide, commonly known as Boc-DIPT, is a chemical compound that is widely used in scientific research. It is a derivative of terephthalic acid and is used as a protecting group in the synthesis of peptides and other organic compounds.
Mechanism of Action
Boc-DIPT acts as a protecting group by attaching to the amino group of an amino acid. This prevents the amino acid from reacting with other reagents during the synthesis process. Boc-DIPT can be removed from the amino acid by treatment with an acid, such as trifluoroacetic acid (TFA).
Biochemical and Physiological Effects:
Boc-DIPT has no known biochemical or physiological effects. It is used solely as a protecting group in the synthesis of peptides and other organic compounds.
Advantages and Limitations for Lab Experiments
The use of Boc-DIPT as a protecting group has several advantages. It is easy to attach and remove, and it is compatible with a wide range of reagents and solvents. Boc-DIPT is also relatively stable, which makes it useful in the synthesis of long peptides and proteins.
However, there are also some limitations to the use of Boc-DIPT. It is not compatible with certain reagents, such as strong acids and bases, which can lead to unwanted side reactions. Boc-DIPT can also be difficult to remove from certain amino acids, which can lead to incomplete deprotection and the formation of unwanted side products.
Future Directions
There are several future directions for the use of Boc-DIPT in scientific research. One area of interest is the development of new protecting groups that are more stable and easier to remove than Boc-DIPT. Another area of interest is the use of Boc-DIPT in the synthesis of peptidomimetics, which have potential applications in drug discovery and development.
Conclusion:
In conclusion, Boc-DIPT is a widely used protecting group in scientific research. It is easy to attach and remove, and it is compatible with a wide range of reagents and solvents. Boc-DIPT has no known biochemical or physiological effects, and it is used solely as a protecting group in the synthesis of peptides and other organic compounds. While there are some limitations to the use of Boc-DIPT, it remains a valuable tool in the field of organic synthesis.
Synthesis Methods
The synthesis of Boc-DIPT involves the reaction of terephthalic acid with tert-butylamine and diisopropylamine in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC). The reaction leads to the formation of Boc-DIPT, which can be purified by column chromatography.
Scientific Research Applications
Boc-DIPT is widely used in scientific research as a protecting group in the synthesis of peptides and other organic compounds. It is particularly useful in the synthesis of long peptides and proteins, where the presence of multiple amino acids can lead to unwanted side reactions. Boc-DIPT is also used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides.
properties
IUPAC Name |
1-N-tert-butyl-4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-12(2)20(13(3)4)17(22)15-10-8-14(9-11-15)16(21)19-18(5,6)7/h8-13H,1-7H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLFCLSCRSVWOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)C(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00967528 |
Source


|
| Record name | N~4~-tert-Butyl-N~1~,N~1~-di(propan-2-yl)benzene-1,4-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00967528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5303811 | |
CAS RN |
5303-81-1 |
Source


|
| Record name | N~4~-tert-Butyl-N~1~,N~1~-di(propan-2-yl)benzene-1,4-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00967528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

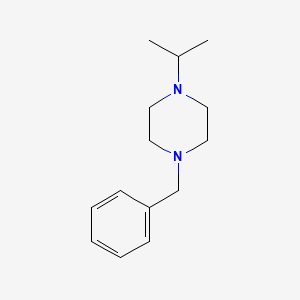
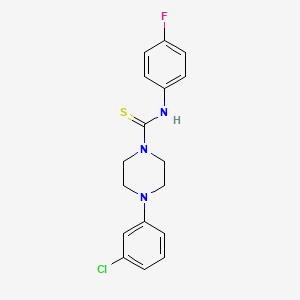

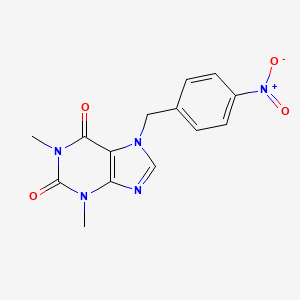

![methyl 4-[(2-methyl-3-furoyl)amino]benzoate](/img/structure/B5876574.png)
![4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B5876579.png)
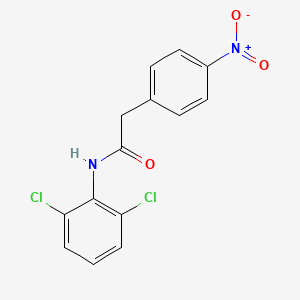
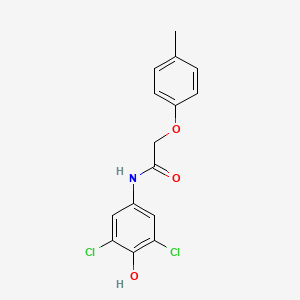
![(2-aminoethyl)[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]amine](/img/structure/B5876611.png)
![5-methyl-2-(1H-tetrazol-1-yl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B5876627.png)
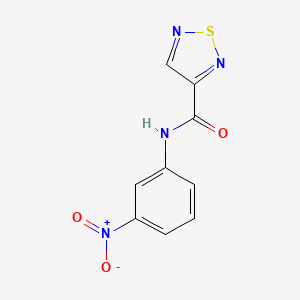
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5876649.png)
